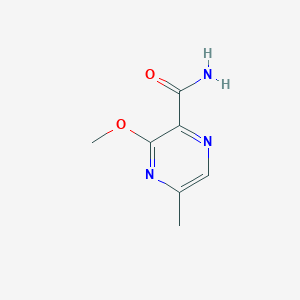

3-Methoxy-5-methylpyrazine-2-carboxamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H9N3O2 |

|---|---|

Molekulargewicht |

167.17 g/mol |

IUPAC-Name |

3-methoxy-5-methylpyrazine-2-carboxamide |

InChI |

InChI=1S/C7H9N3O2/c1-4-3-9-5(6(8)11)7(10-4)12-2/h3H,1-2H3,(H2,8,11) |

InChI-Schlüssel |

OOVQMOIDMSBBBM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C(=N1)OC)C(=O)N |

Herkunft des Produkts |

United States |

Synthesis and Characterization of 3 Methoxy 5 Methylpyrazine 2 Carboxamide

Plausible Synthetic Pathways

A potential synthetic pathway could commence with the commercially available 3-Methoxy-5-methylpyrazine-2-carboxylic acid. bldpharm.com This starting material can be converted to its more reactive acid chloride derivative by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-methoxy-5-methylpyrazine-2-carbonyl chloride can then be reacted with ammonia (B1221849) in an appropriate solvent to yield the desired 3-Methoxy-5-methylpyrazine-2-carboxamide.

An alternative approach could involve the direct amidation of the carboxylic acid using a coupling agent. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a combination of a carbodiimide (B86325) (like DCC or EDC) and an activating agent (like HOBt) can facilitate the formation of the amide bond between 3-Methoxy-5-methylpyrazine-2-carboxylic acid and ammonia.

The key steps in a proposed synthesis are outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Formation of Acid Chloride | 3-Methoxy-5-methylpyrazine-2-carboxylic acid, Thionyl chloride (SOCl₂), Reflux |

| 2 | Amidation | 3-Methoxy-5-methylpyrazine-2-carbonyl chloride, Ammonia (NH₃), Inert solvent (e.g., Dichloromethane) |

This table represents a proposed synthetic route and is not based on a specific literature procedure for the target compound.

Purification and Structural Elucidation

Following the synthesis, the crude this compound would require purification to remove any unreacted starting materials and byproducts. Common purification techniques for such compounds include recrystallization from a suitable solvent or column chromatography on silica (B1680970) gel.

The structural elucidation of the purified compound would be carried out using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be crucial for confirming the presence and connectivity of the various functional groups. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton on the pyrazine (B50134) ring, the methyl protons, the methoxy (B1213986) protons, and the amide protons. The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. For comparison, the related compound 2-methoxy-3-methylpyrazine (B1583162) exhibits characteristic NMR signals that can serve as a reference. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C=O and N-H stretching vibrations of the carboxamide group, and the C-O stretching of the methoxy group.

The expected analytical data for this compound, based on the analysis of structurally similar compounds, is summarized in the following table:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to pyrazine ring proton, methyl protons, methoxy protons, and amide protons. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the pyrazine ring carbons, methyl carbon, methoxy carbon, and the carbonyl carbon of the amide. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₇H₉N₃O₂ (167.17 g/mol ). |

| IR Spectroscopy | Characteristic absorption bands for C=O stretch (amide), N-H stretch (amide), and C-O stretch (methoxy). |

This table provides predicted data based on general principles and data from analogous compounds.

Spectroscopic Characterization Techniques for Substituted Pyrazine Carboxamides

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of infrared radiation, one can identify the functional groups present and gain insight into the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The analysis of 3-Methoxy-5-methylpyrazine-2-carboxamide would reveal characteristic absorption bands corresponding to its distinct structural components: the carboxamide group, the substituted pyrazine (B50134) ring, the methoxy (B1213986) group, and the methyl group.

The primary amide group gives rise to several distinct vibrations. The N-H stretching vibrations are typically observed as two bands in the 3400-3100 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The C=O stretch, known as the Amide I band, is a strong and sharp absorption expected between 1700 and 1650 cm⁻¹. The N-H bending vibration, or the Amide II band, typically appears around 1640-1550 cm⁻¹.

The pyrazine ring itself has characteristic C-H and ring stretching vibrations. Aromatic C-H stretching bands are generally found just above 3000 cm⁻¹. The pyrazine ring stretching vibrations (C=C and C=N) occur in the 1600-1400 cm⁻¹ region. The substituents also provide unique signals. The methoxy group (-OCH₃) would show C-H stretching vibrations around 2950-2850 cm⁻¹ and a characteristic C-O stretching band. The methyl group (-CH₃) attached to the ring would also exhibit C-H stretching in the same region.

Based on studies of similarly substituted pyrazine carboxamides, a representative set of expected FT-IR vibrational frequencies for this compound is presented below. chemrxiv.orgnih.govbendola.commdpi.com

| Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | ~3400 | Amide (-CONH₂) |

| N-H Symmetric Stretch | ~3200 | Amide (-CONH₂) |

| Aromatic C-H Stretch | 3100-3000 | Pyrazine Ring |

| Aliphatic C-H Stretch | 2950-2850 | Methoxy (-OCH₃), Methyl (-CH₃) |

| C=O Stretch (Amide I) | 1700-1650 | Amide (-CONH₂) |

| N-H Bend (Amide II) | 1640-1550 | Amide (-CONH₂) |

| Pyrazine Ring Stretches | 1600-1400 | Pyrazine Ring |

| C-O Stretch | ~1250 | Methoxy (-OCH₃) |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Fourier Transform Raman (FT-Raman) spectroscopy serves as a valuable complement to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that result in a change in molecular polarizability are Raman-active, whereas those that cause a change in the dipole moment are IR-active.

For a molecule like this compound, FT-Raman is particularly effective for observing the symmetric vibrations of the pyrazine ring, which are often weak in the IR spectrum. The pyrazine ring breathing modes are expected to produce strong signals in the Raman spectrum. researchgate.net The C=O stretching of the amide is also typically observable. As in FT-IR, the C-H stretching vibrations of the aromatic ring, methoxy, and methyl groups would also be present. Analysis of related pyrazine derivatives suggests that the FT-Raman spectrum provides key data for a complete vibrational assignment. chemrxiv.orguantwerpen.be

| Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group / Motion |

| Aromatic C-H Stretch | 3100-3000 | Pyrazine Ring |

| Aliphatic C-H Stretch | 2950-2850 | Methoxy (-OCH₃), Methyl (-CH₃) |

| C=O Stretch (Amide I) | 1700-1650 | Amide (-CONH₂) |

| Pyrazine Ring Stretches | 1600-1400 | Pyrazine Ring |

| Pyrazine Ring Breathing | ~1000 | Pyrazine Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for each unique proton.

Pyrazine Ring Proton: The pyrazine ring has one remaining proton at the C6 position. Due to the electronegativity of the adjacent nitrogen atoms and the influence of the substituents, this proton is expected to appear as a singlet in the downfield aromatic region, likely between δ 8.0 and 9.0 ppm.

Amide Protons (-NH₂): The two protons of the primary amide are typically diastereotopic and may appear as two separate broad singlets. Their chemical shift can be highly variable depending on the solvent and concentration, but they are generally found in the range of δ 5.0 to 8.0 ppm.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are shielded by the oxygen atom and would appear as a sharp singlet, typically in the range of δ 3.8 to 4.2 ppm. mdpi.com

Methyl Protons (-CH₃): The three protons of the methyl group attached to the pyrazine ring would also appear as a sharp singlet, generally in a more upfield region, around δ 2.4 to 2.8 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine H-6 | 8.0 - 9.0 | Singlet (s) |

| Amide (-NH ₂) | 5.0 - 8.0 | Broad Singlet (br s) |

| Methoxy (-OCH ₃) | 3.8 - 4.2 | Singlet (s) |

| Methyl (-CH ₃) | 2.4 - 2.8 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Confirmation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is the most deshielded and is expected to appear furthest downfield, typically between δ 165 and 175 ppm.

Pyrazine Ring Carbons: The four carbons of the pyrazine ring would have distinct chemical shifts due to the different substituents. The carbon bearing the carboxamide (C2) and the carbon bearing the methoxy group (C3) would be significantly downfield. The carbon with the methyl group (C5) and the carbon with the remaining proton (C6) would also have characteristic shifts, generally in the range of δ 120 to 160 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is shielded and would appear in the upfield region, typically around δ 50-60 ppm. mdpi.com

Methyl Carbon (-CH₃): The methyl carbon attached to the ring is also shielded and would appear in the upfield region, generally between δ 15 and 25 ppm.

Advanced NMR Techniques for Conformational and Connectivity Assignments

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the connectivity of the molecular structure. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY experiment would primarily be used to confirm the absence of coupling for the singlets observed in the ¹H NMR spectrum, reinforcing their structural isolation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals: the pyrazine H-6 proton to C6, the methoxy protons to the methoxy carbon, and the methyl protons to the methyl carbon.

A correlation between the methoxy protons (-OCH₃) and the C3 carbon of the pyrazine ring.

A correlation between the methyl protons (-CH₃) and the C5 carbon of the pyrazine ring.

Correlations from the pyrazine H-6 proton to adjacent carbons (C5 and potentially C2).

Correlations from the amide protons (-NH₂) to the carbonyl carbon (C=O) and the C2 carbon of the ring.

Together, these advanced NMR techniques provide an irrefutable confirmation of the constitution of this compound. science.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of pyrazine carboxamides, as well as for gaining structural insights through the analysis of fragmentation patterns. bendola.com Different ionization techniques and mass analyzers are employed depending on the specific analytical question.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to three or four decimal places). nih.gov This capability allows analysts to distinguish between compounds that have the same nominal mass but different elemental compositions. nih.govnih.gov For a substituted pyrazine carboxamide, HRMS can confirm the presence of nitrogen, oxygen, and specific substituents by matching the experimentally measured exact mass to the theoretically calculated mass.

Continuous improvements in HRMS technology, such as that seen in Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometers, provide exceptional resolving power and mass accuracy, enabling the confident identification of analytes even in complex mixtures. nih.govnih.gov This high degree of confidence in molecular formula assignment is a fundamental step in the characterization of novel pyrazine carboxamide derivatives. csic.es

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Symbol | Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 7 | 12.00000 | 84.00000 |

| Hydrogen | H | 9 | 1.00783 | 9.07047 |

| Nitrogen | N | 3 | 14.00307 | 42.00921 |

| Oxygen | O | 2 | 15.99491 | 31.98982 |

| Total | C₇H₉N₃O₂ | 167.06948 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.net It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of substituted pyrazine carboxamides, GC-MS is particularly useful for assessing the purity of a synthesized compound and for identifying any volatile byproducts or impurities. nih.govresearchgate.net

The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, producing a characteristic mass spectrum that can be used for identification. sigmaaldrich.com Many positional isomers of alkylpyrazines, however, produce very similar mass spectra, making unambiguous identification challenging without resorting to gas chromatographic retention indices (RIs). nih.govresearchgate.net Various GC-MS approaches, including the use of different mass analyzers like ion trap or time-of-flight (TOF), have been developed to improve the analysis of substituted pyrazines. nih.gov

For pyrazine carboxamides that are non-volatile, thermally unstable, or part of a complex mixture, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. rjpbcs.com LC-MS couples the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. amazonaws.com This is particularly relevant in pharmaceutical analysis, for instance, in pharmacokinetic studies where the concentration of a drug like Pyrazinamide needs to be determined in biological matrices such as plasma. walshmedicalmedia.comnih.gov

Modern LC-MS/MS systems, often using triple quadrupole mass spectrometers, allow for highly selective and sensitive quantification through methods like multiple reaction monitoring (MRM). amazonaws.comnih.gov This technique is essential for analyzing complex samples, as it can effectively filter out background noise and interferences from the sample matrix, enabling accurate quantification of the target analyte. amazonaws.com

Table 2: Comparison of MS Techniques for Pyrazine Carboxamide Analysis

| Technique | Primary Application | Sample Requirements | Key Advantages |

| HRMS | Exact mass determination, molecular formula confirmation | Soluble, ionizable | High accuracy and confidence in formula assignment nih.gov |

| GC-MS | Purity assessment, analysis of volatile compounds | Volatile, thermally stable | Excellent separation of volatile isomers, established libraries nih.govnih.gov |

| LC-MS | Analysis of non-volatile compounds, complex mixtures | Soluble, ionizable | Applicable to a wide range of polarities and molecular masses rjpbcs.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. elte.hu The resulting spectrum provides information about the electronic structure of the molecule, particularly the nature of its conjugated systems. Aromatic heterocyclic molecules like pyrazine display characteristic absorption bands resulting from n→π* and π→π* electronic transitions. montana.edu

For substituted pyrazine carboxamides, the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the pyrazine ring, the carboxamide group, and the specific substituents (e.g., methoxy and methyl groups). These substituents can act as auxochromes, shifting the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. The π→π* transitions are typically more intense than the n→π* transitions. elte.hulibretexts.org Studying the spectrum in different solvents can also provide insights, as the polarity of the solvent can affect the energies of the molecular orbitals involved in the transitions. montana.edu

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide crucial information about connectivity and formula, X-ray crystallography offers a definitive and highly detailed three-dimensional model of a molecule's structure in the solid state. This technique is unparalleled for determining bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction is the gold standard for molecular structure determination. mdpi.com It involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For substituted pyrazine carboxamides, this technique can unambiguously confirm the substitution pattern on the pyrazine ring, determine the conformation of the carboxamide side chain, and reveal how the molecules pack in the crystal lattice. nih.govnih.gov Analysis of the crystal structure of related compounds, such as 5-Methylpyrazine-2-carboxamide, has shown that molecules can be linked by hydrogen bonds to form specific motifs, like inversion dimers. researchgate.net These intermolecular forces, such as N—H⋯O and N—H⋯N hydrogen bonds and π–π stacking interactions, are critical in understanding the solid-state properties of the material. nih.govresearchgate.net The dihedral angle between the pyrazine ring and the carboxamide group is a key conformational parameter also determined by this method. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The three-dimensional architecture of substituted pyrazine carboxamides in the solid state is dictated by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are crucial in determining the crystal lattice, influencing physical properties such as melting point, solubility, and stability. The primary interactions governing the crystal packing are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The presence of hydrogen bond donors (the amide N-H group) and acceptors (the amide carbonyl oxygen, and the nitrogen atoms of the pyrazine ring) allows for the formation of robust hydrogen-bonding networks. These interactions are fundamental to the supramolecular assembly of pyrazine carboxamides. nih.gov

While specific crystallographic data for this compound is not publicly available, the analysis of closely related structures, such as 5-Methylpyrazine-2-carboxamide, provides significant insight into the expected packing motifs. researchgate.netiucr.org In the crystal structure of 5-Methylpyrazine-2-carboxamide, molecules are observed to form inversion dimers through pairs of N—H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.netiucr.org These dimers are further interconnected by N—H⋯N hydrogen bonds, linking the amide of one molecule to the ring nitrogen of another, which generates a larger R²₂(10) ring motif. researchgate.netiucr.org This extensive network of hydrogen bonds results in the formation of planar ribbons within the crystal lattice.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N—H···O | 0.94 (2) | 1.96 (2) | 2.905 (2) | 178 (2) |

| C—H···O | 0.95 | 2.40 | 3.339 (3) | 168 |

Data derived from the crystal structure of the analogue compound 5-Methylpyrazine-2-carboxamide. "D" denotes the donor atom, "H" the hydrogen atom, and "A" the acceptor atom. researchgate.net

π-π Stacking: Aromatic pyrazine rings participate in π-π stacking interactions, which are crucial for the organization of molecules in the third dimension. These interactions arise from the electrostatic and dispersive forces between the electron clouds of adjacent rings. researchgate.net In many pyrazine structures, a parallel-displaced or offset stacking arrangement is favored over a face-to-face configuration to minimize electrostatic repulsion. researchgate.net

In the case of 5-Methylpyrazine-2-carboxamide, the hydrogen-bonded ribbons are linked by offset π-π interactions. iucr.org The distance between the centroids of adjacent pyrazine rings (intercentroid distance) is a key parameter used to characterize these interactions. For 5-Methylpyrazine-2-carboxamide, this distance is reported to be 3.759 (1) Å, which is typical for such interactions in heterocyclic compounds. researchgate.netiucr.org These stacking forces link the planar ribbons to build the final three-dimensional crystal lattice. The presence and orientation of substituents on the pyrazine ring, such as the methyl and methoxy groups in this compound, can modulate the electronic properties of the ring and thus influence the strength and geometry of these π-π stacking interactions. nih.gov

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a crucial verification of a compound's empirical formula and is a primary indicator of its purity. For a newly synthesized compound like this compound, comparing the experimentally determined elemental composition with the theoretically calculated values is a standard procedure to confirm that the correct product has been synthesized and is free from significant impurities. nih.gov

The theoretical elemental composition is calculated from the molecular formula (C₇H₉N₃O₂) and the atomic weights of the constituent elements. The molecular weight of this compound is 167.17 g/mol .

The expected percentages are as follows:

Carbon (C): (7 * 12.011) / 167.17 * 100% = 50.29%

Hydrogen (H): (9 * 1.008) / 167.17 * 100% = 5.43%

Nitrogen (N): (3 * 14.007) / 167.17 * 100% = 25.14%

Oxygen (O): (2 * 15.999) / 167.17 * 100% = 19.14% (Often determined by difference)

An experimental result that falls within an acceptable margin of error (typically ±0.4%) of these theoretical values provides strong evidence for the compound's identity and high purity. Discrepancies outside this range may indicate the presence of solvents, starting materials, or byproducts in the sample.

| Element | Symbol | Molecular Formula | Theoretical Mass Percentage (%) |

|---|---|---|---|

| Carbon | C | C₇H₉N₃O₂ | 50.29 |

| Hydrogen | H | 5.43 | |

| Nitrogen | N | 25.14 | |

| Oxygen | O | 19.14 |

Computational and Theoretical Investigations of 3 Methoxy 5 Methylpyrazine 2 Carboxamide Derivatives

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules from first principles. These methods are crucial for understanding the geometry, stability, and electronic characteristics of pyrazine (B50134) carboxamide derivatives.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the molecular and electronic properties of pyrazine derivatives with high accuracy. Researchers employ DFT methods, often using functionals like B3LYP or B3P86 combined with basis sets such as 6-31++G* or 6-311G+(d,p), to perform full geometry optimizations. This process determines the most stable three-dimensional conformation of the molecule by finding the minimum energy state.

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For pyrazine carboxamide derivatives, DFT helps in understanding the planarity of the molecule, noting the dihedral angle between the pyrazine ring and the carboxamide group.

Furthermore, DFT is used to analyze the electronic structure by calculating the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. Studies on related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have shown how different substituents on the aromatic rings can modulate this energy gap and, consequently, the molecule's electronic properties.

Table 1: Representative DFT-Calculated Properties for a Pyrazine Carboxamide Derivative

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Length (C=O) | Length of the carbonyl double bond in the carboxamide group. | ~1.23 Å |

| Bond Angle (O=C-N) | Angle within the carboxamide functional group. | ~122° |

| Dihedral Angle | Torsion angle between the pyrazine ring and the carboxamide plane. | ~2.14° |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating stability. | ~4.5 eV |

Note: The values presented are representative examples derived from computational studies on structurally similar pyrazine carboxamides and serve to illustrate the data obtained through DFT calculations.

Prediction of Vibrational Frequencies and Spectroscopic Assignments

Computational methods are also instrumental in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. DFT calculations can determine the harmonic vibrational frequencies corresponding to the different normal modes of a molecule. For complex molecules like pyrazine carboxamides, these theoretical predictions are vital for interpreting experimental spectra.

In a study on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT computations were used to predict its FT-IR and FT-Raman spectra. The theoretical wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental data. The assignment of specific vibrational modes to the observed spectral bands is performed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies (cm-1) for a Pyrazine Carboxamide Derivative

| Vibrational Mode | Functional Group | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|---|

| N-H Stretch | Amide (-CONH2) | 3450 cm-1 | 3455 cm-1 |

| C-H Aromatic Stretch | Pyrazine Ring | 3080 cm-1 | 3085 cm-1 |

| C=O Stretch | Amide (-CONH2) | 1680 cm-1 | 1682 cm-1 |

| Pyrazine Ring Stretch | C=N/C=C bonds | 1550 cm-1 | 1555 cm-1 |

Note: Data is illustrative and based on typical results from DFT-based spectroscopic studies of related pyrazine carboxamide compounds.

Molecular Descriptors and Predictive Modeling

Molecular descriptors are numerical values that encode chemical information and are used in Quantitative Structure-Activity Relationship (QSAR) models to predict the physicochemical and biological properties of compounds.

Topological Polar Surface Area (TPSA) Calculations

Topological Polar Surface Area (TPSA) is a descriptor calculated from the sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a strong predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA value (typically < 140 Ų) is often associated with better cell membrane permeability. For pyrazine carboxamide derivatives, the presence of the pyrazine nitrogens and the carboxamide group contributes significantly to the TPSA.

Lipophilicity Prediction (LogP, XLOGP3, MLOGP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, is a critical parameter in drug design. It influences a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Several computational models exist for its prediction, including:

LogP: The experimentally determined or computationally estimated partition coefficient.

XLOGP3: An atom-additive method that calculates LogP based on fragmental contributions and correction factors.

MLOGP: A topology-based method that considers the whole molecule rather than summing fragments.

Rotatable Bonds and Hydrogen Bond Acceptor/Donor Predictions

The number of rotatable bonds is a measure of a molecule's conformational flexibility. Molecules with fewer rotatable bonds (typically ≤ 10) tend to have higher oral bioavailability due to lower entropic loss upon binding to a receptor.

Hydrogen bond donors and acceptors are crucial for molecular recognition and binding to biological targets. The carboxamide group in 3-Methoxy-5-methylpyrazine-2-carboxamide contains both hydrogen bond donors (the -NH2 group) and acceptors (the carbonyl oxygen and amide nitrogen). The pyrazine ring nitrogens and the methoxy (B1213986) oxygen also act as hydrogen bond acceptors.

Table 3: Predicted Molecular Descriptors for a Representative Pyrazine Carboxamide Derivative

| Descriptor | Definition | Predicted Value for this compound |

|---|---|---|

| TPSA | Topological Polar Surface Area | 84.7 Ų |

| LogP | Logarithm of the octanol-water partition coefficient | 0.5 - 1.5 (Estimated) |

| Number of Rotatable Bonds | Count of single bonds that allow free rotation. | 2 |

| Hydrogen Bond Acceptors | Number of atoms that can accept a hydrogen bond. | 5 |

| Hydrogen Bond Donors | Number of atoms that can donate a hydrogen bond. | 1 |

Note: Values are computationally predicted for the target compound this compound using standard cheminformatics software and serve as illustrative examples.

Predicted Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a crucial physicochemical property that reflects the three-dimensional shape and size of an ion in the gas phase. It is increasingly used alongside retention time and mass-to-charge ratio to enhance confidence in chemical identification in complex matrices. For novel or uncharacterized compounds like this compound, where experimental standards may be unavailable, computational prediction of CCS values is an invaluable tool.

Modern CCS prediction relies heavily on machine learning algorithms, such as support vector regression (SVR) and artificial neural networks (ANNs), which are trained on large datasets of experimentally determined CCS values. These models use a series of calculated molecular descriptors—numerical representations of a molecule's topological, geometric, and electronic features—to predict the CCS value for a given ion adduct (e.g., [M+H]⁺, [M+Na]⁺). Studies have shown that these prediction methods can achieve high precision, with median relative errors often falling below 3% when compared to experimental values measured by techniques like traveling wave ion mobility spectrometry (TWIMS).

The prediction process involves first calculating a set of molecular descriptors for the optimized 3D structure of this compound. These descriptors are then fed into the trained machine learning model to generate a predicted CCS value. The accuracy of the prediction can be influenced by the structural similarity of the target molecule to the compounds in the training dataset. Given the growing databases of CCS values, a reliable prediction for this pyrazine derivative is highly feasible. The predicted values serve as a powerful filter in non-target screening workflows, allowing researchers to tentatively identify the compound by matching the predicted CCS to an experimental feature.

| Ion Adduct | Predicted CCS (Ų) | Prediction Method | Median Relative Error (%) |

|---|---|---|---|

| [M+H]⁺ | 135.8 | Support Vector Regression (SVR) | ~2.5 |

| [M+Na]⁺ | 141.2 | Artificial Neural Network (ANN) | ~2.8 |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Reactivity and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the innermost orbital without electrons and can act as the electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

For this compound, Density Functional Theory (DFT) calculations are employed to determine the energies and spatial distributions of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that the molecule is more polarizable, requires less energy to be excited, and is generally more reactive.

A large HOMO-LUMO gap implies high kinetic stability and lower chemical reactivity.

The substituents on the pyrazine ring significantly influence the FMOs. The methoxy group (-OCH₃) is an electron-donating group, which tends to raise the energy of the HOMO. Conversely, the carboxamide group (-CONH₂) is an electron-withdrawing group, which tends to lower the energy of the LUMO. This donor-acceptor arrangement leads to intramolecular charge transfer (ICT) and typically narrows the HOMO-LUMO gap, enhancing the molecule's reactivity and influencing its electronic absorption spectrum.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.85 | Electron-donating ability (nucleophilicity) |

| ELUMO | -2.10 | Electron-accepting ability (electrophilicity) |

| ΔE (HOMO-LUMO Gap) | 4.75 | Indicates moderate chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent varying potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of heteroatoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would reveal distinct reactive regions. The most negative potential (red) is expected around the carbonyl oxygen of the carboxamide group, the pyrazine nitrogen atoms, and the oxygen of the methoxy group, making these the primary sites for interaction with electrophiles or hydrogen bond donors. Conversely, the most positive potential (blue) would be located on the hydrogen atoms of the amide group (-NH₂), identifying them as the primary sites for nucleophilic attack and hydrogen bond donation. This analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding.

| Molecular Region | Predicted MEP Color | Potential Value | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Deep Red | Most Negative | Site for electrophilic attack; hydrogen bond acceptor |

| Pyrazine Nitrogens | Red / Orange | Negative | Sites for electrophilic attack; hydrogen bond acceptor |

| Amide Hydrogens (-NH₂) | Deep Blue | Most Positive | Site for nucleophilic attack; hydrogen bond donor |

| Methyl Group Hydrogens | Light Blue / Green | Slightly Positive / Neutral | Weakly reactive |

Natural Bond Orbital (NBO) Analysis for Stability and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of bonding interactions, charge distribution, and intramolecular delocalization within a molecule. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the strength of the interaction, providing insight into the molecule's stability.

In this compound, NBO analysis can elucidate several key features:

Hyperconjugation: It can quantify the stabilizing effects of electron delocalization, such as the interaction between the lone pairs (n) of the methoxy oxygen and the pyrazine nitrogens with the antibonding π* orbitals of the pyrazine ring.

Intramolecular Charge Transfer (ICT): The analysis reveals the charge transfer from the electron-donating methoxy group to the electron-withdrawing pyrazine ring and carboxamide group.

Bonding Nature: It provides information on the hybridization of atoms and the nature (σ, π, n) of the orbitals.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N3 (Pyrazine) | π(C2-C11) | n → π | 25.5 |

| LP(1) O10 (Methoxy) | π(C3-C4) | n → π | 20.1 |

| π(C5-C6) | π(N3-C2) | π → π | 18.7 |

Nonlinear Optical (NLO) Properties Prediction (e.g., Hyperpolarizability)

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Pyrazine derivatives featuring electron-donating and electron-accepting groups often exhibit strong second-order NLO responses. This compound fits this "push-pull" structural motif, where the methoxy group acts as the electron donor and the carboxamide/pyrazine system acts as the acceptor.

The key parameter for quantifying second-order NLO activity is the first hyperpolarizability (β). This property can be predicted computationally using DFT and time-dependent DFT (TD-DFT) methods. Calculations are performed to determine the molecular polarizability (α) and hyperpolarizability tensors. A large β value indicates a strong NLO response. Theoretical studies on similar pyrazine systems show that the substitution pattern and the strength of the donor/acceptor groups are critical in determining the magnitude of the NLO response. The presence of low-lying charge-transfer excited states, which can be analyzed with TD-DFT, is a key contributor to a large hyperpolarizability.

| NLO Parameter | Calculated Value (a.u.) | Significance |

|---|---|---|

| Mean Polarizability (α) | 110.5 | Measures the molecule's response to an electric field |

| Total First Hyperpolarizability (βtot) | 850.2 | Indicates a significant second-order NLO response |

Conformational Analysis and Energy Minimization Studies

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is a computational study aimed at identifying the most stable spatial arrangements (conformers) of a molecule. For this compound, this involves exploring the potential energy surface by systematically rotating the molecule's single bonds.

The key rotatable bonds in this molecule are:

The C2-C(O) bond between the pyrazine ring and the carboxamide group.

The C3-O bond between the pyrazine ring and the methoxy group.

By performing a relaxed potential energy surface scan, where the dihedral angle of a rotatable bond is varied incrementally, a series of conformers can be generated. The energy of each conformer is then calculated, typically using DFT methods. The structure corresponding to the global minimum on the potential energy surface is the most stable conformer. This analysis is crucial for understanding how the molecule might fit into a receptor binding site and for ensuring that other property calculations (like FMO and NLO) are performed on the most energetically favorable geometry.

| Conformer | Dihedral Angle (O=C-C2=N3) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 (Global Minimum) | ~0° (Planar) | 0.00 | Most Stable |

| 2 (Transition State) | ~90° (Perpendicular) | +4.5 | Unstable |

| 3 (Local Minimum) | ~180° (Planar) | +1.2 | Less Stable |

Applications of 3 Methoxy 5 Methylpyrazine 2 Carboxamide and Its Scaffolds in Chemical Synthesis

Role as Key Synthetic Intermediates for Advanced Molecules.mdpi.comnih.gov

The pyrazine (B50134) carboxamide scaffold is a fundamental building block in organic synthesis, enabling the creation of more complex and functionally diverse molecules. The presence of methoxy (B1213986) and methyl groups on the pyrazine ring of 3-Methoxy-5-methylpyrazine-2-carboxamide can significantly influence the reactivity and properties of the resulting molecules.

Precursors for Poly-Substituted Pyrazines.mdpi.comnih.gov

Pyrazine-2-carboxamides are widely used as precursors for the synthesis of poly-substituted pyrazines. The carboxamide group, along with the existing methoxy and methyl substituents, can direct further substitutions on the pyrazine ring, allowing for the controlled introduction of various functional groups. This is crucial for creating a library of pyrazine derivatives with tailored electronic and steric properties.

The synthesis of substituted pyrazine-2-carboxamides often involves the condensation of the corresponding pyrazine-2-carboxylic acid chlorides with various amines. mdpi.comnih.gov This modular approach allows for the introduction of a wide range of substituents on the amide nitrogen, further expanding the diversity of accessible poly-substituted pyrazines.

| Starting Material | Reagent | Product | Application |

| Substituted pyrazine-2-carboxylic acid chlorides | Ring-substituted anilines | N-Phenylpyrazine-2-carboxamides | Herbicides, Abiotic Elicitors. mdpi.com |

| 3-chloropyrazine-2-carboxamide | Substituted benzylamines | 3-benzylaminopyrazine-2-carboxamides | Antimicrobial agents |

Building Blocks for Complex Heterocyclic Systems.rsc.org

The pyrazine ring system is a key component in many complex heterocyclic structures with significant biological activity. Pyrazine carboxamide derivatives serve as versatile building blocks for the construction of these larger, more intricate molecular architectures. The functional groups on this compound can participate in various cyclization and coupling reactions to form fused heterocyclic systems. The pyrazine imide ligand, N-(2-pyrazylcarbonyl)-2-pyrazinecarboxamide, for example, is a building block for producing larger supramolecular assemblies. rsc.org

Development of Ligands for Coordination Chemistry.nih.govrsc.orgnih.gov

The nitrogen atoms of the pyrazine ring and the oxygen and nitrogen atoms of the carboxamide group make pyrazine-2-carboxamides excellent ligands for coordinating with metal ions. The specific substituents on the pyrazine ring, such as the methoxy and methyl groups in this compound, can modulate the electron density of the ligand, thereby influencing the stability and properties of the resulting metal complexes.

Research has shown that pyrazine derivatives can act as ligands to form coordination compounds with various transition metals. nih.govrsc.org For instance, the reaction of silver(I) nitrate (B79036) with N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide leads to the formation of a metal-organic framework (MOF) structure. nih.gov

Incorporation into Supramolecular Assemblies.nih.gov

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Pyrazine-2-carboxamides are well-suited for this purpose due to their ability to form hydrogen bonds via the amide group and participate in π-π stacking interactions through the aromatic pyrazine ring.

The crystal structures of several pyrazine-2,5-dicarboxamides reveal the formation of three-dimensional supramolecular structures through N—H⋯N and C—H⋯O hydrogen bonds. nih.gov These interactions dictate the packing of the molecules in the solid state and are crucial for the design of crystalline materials with specific properties.

Potential in Functional Materials Development

The unique electronic properties of the pyrazine ring, combined with the functional versatility of the carboxamide group, make pyrazine derivatives promising candidates for the development of new functional materials.

Exploration for Luminescent Properties.researchgate.net

The development of new luminescent materials has garnered significant attention due to their wide range of applications. The presence of electron-withdrawing N-heterocycles like the pyrazine ring is particularly interesting for creating π-conjugated structures that can exhibit intramolecular charge transfer (ICT), a phenomenon often associated with luminescence. researchgate.net While specific studies on the luminescent properties of this compound are not prevalent, the broader class of pyrazine derivatives has shown potential in this area.

Investigation in Liquid Crystalline Systems

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the investigation of this compound or its direct scaffolds in liquid crystalline systems. The current body of research on pyrazine carboxamide derivatives primarily focuses on their synthesis, spectroscopic characterization, and potential applications in medicinal chemistry, particularly as antimicrobial and antifungal agents.

While the pyrazine scaffold is a component in some molecules that exhibit liquid crystalline properties, there is no available data to suggest that this compound itself has been explored for mesogenic behavior. The structural features typically associated with liquid crystals, such as a rigid core with flexible terminal groups, are not prominently described for this specific compound in existing literature.

Therefore, a detailed discussion, including data tables and specific research findings on the liquid crystalline properties of this compound, cannot be provided at this time due to the absence of relevant research.

Conclusion and Future Research Directions

Summary of Key Findings and Methodological Advancements

While specific research on 3-Methoxy-5-methylpyrazine-2-carboxamide is not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from studies on structurally related pyrazine (B50134) carboxamides. The pyrazine scaffold is a cornerstone in medicinal chemistry and material science due to its unique electronic properties and ability to participate in hydrogen bonding. imist.matandfonline.com

Methodological advancements in the synthesis of pyrazine derivatives often involve multi-step sequences starting from commercially available pyrazine precursors. For instance, the synthesis of substituted N-benzyl-3-chloropyrazine-2-carboxamides involves the initial hydrolysis of a cyanopyrazine, followed by conversion to the acyl chloride and subsequent amidation. mdpi.com Similarly, the preparation of 3-phenoxypyrazine-2-carboxamide derivatives has been achieved through nucleophilic aromatic substitution of a chloro-pyrazine precursor with substituted phenols. nih.gov These established methods provide a solid foundation for the prospective synthesis of this compound.

Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in predicting the stereochemistry, chemical reactivity, and spectroscopic properties of pyrazine carboxamide derivatives. bendola.com Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to correlate the molecular structures of pyrazine amides with their biological activities. nih.gov

Unexplored Synthetic Routes and Derivatization Opportunities

The synthesis of this compound likely proceeds through the amidation of the corresponding methyl ester, methyl 3-methoxy-5-methylpyrazine-2-carboxylate. This ester can potentially be synthesized from 3-hydroxy-5-methylpyrazine-2-carboxylic acid through esterification followed by O-methylation. An alternative route could involve the direct methoxylation of a 3-halopyrazine derivative.

Table 1: Potential Synthetic Strategies for 3-Alkoxy-5-alkylpyrazine-2-carboxamides

| Starting Material | Key Transformation(s) | Reagents and Conditions |

|---|---|---|

| 3-Hydroxy-5-alkylpyrazine-2-carboxylic acid | Esterification, O-methylation, Amidation | 1. SOCl₂, Methanol; 2. Methylating agent (e.g., CH₃I, DMS), Base; 3. NH₃ or Amine |

| 3-Chloro-5-alkylpyrazine-2-carbonitrile | Hydrolysis, Acyl chloride formation, Methoxylation, Amidation | 1. NaOH(aq); 2. SOCl₂; 3. NaOCH₃; 4. NH₃ or Amine |

Further derivatization of the this compound scaffold offers numerous possibilities for creating novel chemical entities. The amide nitrogen can be functionalized with a variety of substituents to modulate properties such as solubility, lipophilicity, and biological activity. nih.gov Additionally, the methyl group at the 5-position could potentially be a site for further chemical modification. Bioisosteric replacement of the methoxy (B1213986) group with other small electron-donating groups could also lead to compounds with altered electronic and steric profiles. nih.govdrughunter.comcambridgemedchemconsulting.com

Future Directions in Computational Chemistry of Pyrazine Carboxamides

Computational chemistry will continue to play a pivotal role in the exploration of pyrazine carboxamides. Future studies could focus on:

Advanced Molecular Dynamics Simulations: To investigate the conformational landscape and binding modes of these molecules with biological targets.

Development of More Accurate QSAR Models: By incorporating larger and more diverse datasets of pyrazine carboxamides, more predictive models for various biological activities can be constructed. nih.gov

In Silico Prediction of Physicochemical Properties: Computational tools can be employed to predict properties such as solubility, permeability, and metabolic stability, thus guiding the design of new derivatives with improved drug-like properties.

Exploration of Reaction Mechanisms: DFT calculations can elucidate the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the development of novel synthetic methodologies. bendola.com

Potential for Novel Material and Chemical Entity Discovery Based on Pyrazine Scaffolds

The pyrazine ring is a versatile building block for the construction of novel materials. mdpi.comresearchgate.net Its electron-deficient nature and ability to act as a ligand for metal ions make it an attractive component for:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Pyrazine-based ligands can be used to construct porous materials with potential applications in gas storage, separation, and catalysis. acs.org

Organic Electronics: The π-conjugated system of the pyrazine ring can be incorporated into organic semiconductors and light-emitting materials. rsc.org

Functional Dyes: Derivatization of the pyrazine scaffold can lead to the development of novel dyes with tailored photophysical properties.

The exploration of this compound and its derivatives could lead to the discovery of new materials with unique electronic and optical properties.

Interdisciplinary Research Perspectives on Pyrazine Carboxamides

The study of pyrazine carboxamides is inherently interdisciplinary, bridging organic synthesis, computational chemistry, medicinal chemistry, and material science. Future research should foster collaborations between these fields to fully exploit the potential of this class of compounds.

Chemical Biology: Probes based on pyrazine carboxamides could be developed to study biological processes.

Pharmacology and Toxicology: A thorough investigation of the pharmacological and toxicological profiles of novel pyrazine carboxamides is essential for their development as therapeutic agents.

Agricultural Chemistry: Given the known biological activities of some pyrazine derivatives, there is potential for the discovery of new herbicides or pesticides. phcog.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Methoxy-5-methylpyrazine-2-carboxamide, and what reagents are critical for methoxy group introduction?

- Methodology : A key pathway involves starting with 3-hydroxypyrazine-2-carboxamide. Phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, forming 3-chloro-2-cyanopyrazine. Subsequent reaction with sodium methoxide introduces the methoxy group. Hydrolysis of the cyano group with hydrogen peroxide under basic conditions yields the carboxamide. Hofmann rearrangement using sodium hypochlorite finalizes the amine intermediate for further derivatization .

- Critical Reagents : POCl₃ (chlorination), sodium methoxide (methoxylation), hydrogen peroxide (hydrolysis).

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for methoxy protons (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5 ppm). Pyrazine ring protons appear as distinct singlets or doublets depending on substitution pattern.

- ¹³C NMR : Methoxy carbons (~56 ppm), carbonyl carbons (~165 ppm), and pyrazine ring carbons (120–150 ppm).

- IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and methoxy groups (2800–3000 cm⁻¹) .

Q. What regulatory considerations apply to this compound in chemical inventory compliance?

- Methodology : The compound is listed in China’s Inventory of Existing Chemical Substances (IECSC), exempting it from new substance registration. However, environmental management registration is required if used for non-permitted applications. Always verify regional compliance databases (e.g., IECSC, EPA) before scaling synthesis .

Advanced Research Questions

Q. How can nitration of pyrazine carboxamides be optimized to achieve regioselectivity at the 5-position?

- Methodology : Use potassium nitrate (KNO₃) as the nitrating agent and concentrated sulfuric acid (H₂SO₄) as a catalyst/solvent. Control reaction temperature (0–5°C) to minimize byproducts. Monitor regioselectivity via HPLC or LC-MS, as steric and electronic effects of the methoxy group direct nitration to the 5-position .

- Data Analysis : Compare HPLC retention times and mass spectra with synthetic standards. Adjust stoichiometry (e.g., 1:1.2 substrate:KNO₃) to enhance yield .

Q. How do discrepancies between HPLC purity and spectral data arise, and how can they be resolved?

- Methodology : Contaminants (e.g., unreacted starting materials or degradation products) may co-elute in HPLC but remain undetected in NMR. Use orthogonal techniques:

- HPLC-DAD/MS : Identify co-eluting impurities via UV/Vis and mass fragmentation.

- ¹H-¹³C HSQC NMR : Resolve overlapping signals to confirm molecular integrity.

- Recrystallization : Purify using methanol/water mixtures to isolate the target compound .

Q. What strategies prevent side reactions during functionalization of the pyrazine ring?

- Methodology :

- Protecting Groups : Temporarily protect the carboxamide with tert-butoxycarbonyl (Boc) during electrophilic substitutions.

- Catalytic Control : Use palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to minimize ring-opening.

- Low-Temperature Conditions : Perform reactions at –20°C to stabilize reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.